ATMP acts as a substrate for these enzymes. Enzymes are biological catalysts that accelerate specific chemical reactions. In this case, alkaline and acid phosphatases cleave the phosphate group (PO4) from the ATMP molecule. This cleavage alters the molecule's structure and properties.
ATMP offers several advantages compared to other commonly used substrates for phosphatase activity measurement, such as β-glycerophosphate.
Ammonium thymolphthalein monophosphate is a chemical compound with significant applications in biochemistry, particularly as a substrate for enzyme assays. It is a derivative of thymolphthalein, which is known for its use as a pH indicator. The molecular formula of ammonium thymolphthalein monophosphate is with a molecular weight of approximately 572.49 g/mol. This compound exhibits unique chromogenic properties, allowing it to change color in response to pH changes, making it useful in detecting enzymatic activities, particularly those involving phosphatases .
Ammonium thymolphthalein monophosphate undergoes hydrolysis and enzymatic reactions that release thymolphthalein, which then changes color depending on the pH of the solution. This property makes it particularly valuable in assays for acid and alkaline phosphatases. When these enzymes act on ammonium thymolphthalein monophosphate, they cleave the phosphate group, resulting in the formation of thymolphthalein and altering the pH, which can be visually detected due to the color change associated with thymolphthalein .
The biological activity of ammonium thymolphthalein monophosphate is primarily related to its role as a substrate for phosphatase enzymes. It has been shown to have greater specificity for prostatic acid phosphatase compared to other substrates, making it particularly useful in clinical diagnostics for prostate cancer detection. The compound's ability to indicate enzymatic activity through color change allows for quantitative analysis in biological samples such as serum .
Synthesis of ammonium thymolphthalein monophosphate typically involves the reaction of thymolphthalein with phosphoric acid followed by neutralization with ammonium hydroxide or other amines. The process can be optimized by controlling temperature and pH to ensure high yield and purity of the product. Detailed protocols often include steps such as dissolving thymolphthalein in an appropriate solvent, adding phosphoric acid under stirring conditions, and subsequently adjusting the pH with ammonium hydroxide until precipitation occurs .
Ammonium thymolphthalein monophosphate stands out due to its enhanced specificity for certain enzymes, particularly in clinical diagnostics related to prostate health, which is not as pronounced in many other substrates .
Studies have shown that ammonium thymolphthalein monophosphate interacts specifically with various phosphatases, including both acid and alkaline types. These interactions are characterized by their ability to produce distinct color changes that correlate with enzyme activity levels. Research indicates that this compound can be effectively utilized in dry analytical elements for enzyme detection, enhancing the sensitivity and specificity of assays .
Ammonium thymolphthalein monophosphate is an organic phosphate compound with the molecular formula C28H37N2O7P and a molecular weight of 544.6 grams per mole [1]. The compound exists as a diammonium salt of thymolphthalein monophosphate, where two ammonium cations (NH4+) are associated with the phosphate moiety [1]. The International Union of Pure and Applied Chemistry name for this compound is diazanium;[4-[1-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-3-oxo-2-benzofuran-1-yl]-5-methyl-2-propan-2-ylphenyl] phosphate [1].
The parent compound, thymolphthalein monophosphate, has the molecular formula C28H31O7P with a molecular weight of 510.5 grams per mole [13]. The structural framework consists of a phthalide core (benzofuranone ring system) connected to two substituted phenolic rings, with one phenolic ring bearing a phosphate ester group [1] [13]. The phenolic rings are substituted with methyl and isopropyl groups, characteristic of the thymol moiety that gives the compound its name [1].
The compound can be represented by the simplified molecular formula notation showing the connectivity: 1(3H)-Isobenzofuranone, 3-(4-hydroxy-2-methyl-5-(1-methylethyl)phenyl)-3-(2-methyl-5-(1-methylethyl)-4-(phosphonooxy)phenyl)-, diammonium salt [1]. This systematic nomenclature reflects the complex three-dimensional arrangement of the molecular components around the central carbon atom of the phthalide ring system [1].
| Property | Value |
|---|---|
| Molecular Formula | C28H37N2O7P |
| Molecular Weight | 544.6 g/mol |
| CAS Number | 51027-02-2 |
| Parent Compound | Thymolphthalein monophosphate (C28H31O7P) |
| Parent Molecular Weight | 510.5 g/mol |
| Parent CAS Number | 17016-43-2 |
The structural characterization of ammonium thymolphthalein monophosphate reveals a complex three-dimensional architecture centered around a quaternary carbon atom in the phthalide ring system [1]. The compound possesses one undefined atom stereocenter, indicating the presence of a chiral center that can potentially exist in different stereoisomeric forms [1]. However, no defined atom stereocenters are present in the molecular structure, suggesting that the compound may exist as a racemic mixture or that the stereochemistry has not been definitively established [1].
The molecular structure exhibits no defined or undefined bond stereocenters, indicating that geometric isomerism around double bonds is not a significant feature of this compound [1]. The three-dimensional conformational analysis of phthalein derivatives has been studied using nuclear magnetic resonance spectroscopy and quantum chemical calculations [24]. These studies have revealed that the central carbon atom in phthalein compounds can adopt different hybridization states depending on the chemical environment, affecting the overall molecular geometry and electronic properties [21].
The compound structure includes several key structural features: a benzofuranone (phthalide) ring system, two phenolic rings with hydroxyl groups, methyl and isopropyl substituents on the phenolic rings, and a phosphate ester linkage [1]. The rotatable bond count of five indicates moderate conformational flexibility, primarily arising from the isopropyl groups and the phosphate ester linkage [1]. This structural flexibility may influence the compound's interaction with biological systems and its chemical reactivity profile .
The stereochemical arrangement around the central quaternary carbon has been shown to influence the biological activity and spectroscopic properties of phthalein derivatives [24]. The perpendicular orientation of the aromatic rings relative to the phthalide plane affects the chemical shift values observed in nuclear magnetic resonance spectroscopy, providing a useful tool for structural characterization [24].
Ammonium thymolphthalein monophosphate exists as a solid at room temperature, typically appearing as a white to off-white powder with occasional pink coloration [11]. The compound demonstrates solubility in water, which is enhanced by the presence of the ammonium counterions compared to the free acid form [11] [14]. This aqueous solubility makes the compound particularly suitable for use in biological assays and analytical applications where aqueous solutions are required .
The compound exhibits hygroscopic properties, meaning it readily absorbs moisture from the surrounding environment [12]. This characteristic presents challenges for storage and handling, as changing water content can affect the apparent molecular weight and purity of the compound [12]. The hygroscopic nature has been identified as a significant factor affecting the reproducibility of analytical measurements and the stability of the compound during storage [12].
Thermal stability analysis indicates that the compound is stable under normal storage conditions but undergoes decomposition at elevated temperatures [11]. The decomposition process yields various products including carbon monoxide, hydrogen cyanide, oxides of nitrogen, phosphorus pentoxide, and phosphoric acid [11]. These decomposition products highlight the need for appropriate safety measures during handling and storage, particularly when elevated temperatures are involved [11].
The compound shows incompatibility with oxidizing agents, heat, flames, and sparks [11]. Storage recommendations include avoiding exposure to these conditions to maintain compound integrity and prevent unwanted chemical reactions [11]. The stability profile suggests that the compound should be stored in a cool, dry environment away from sources of ignition and oxidizing materials [11].
| Physical Property | Characteristic |
|---|---|
| Physical State | Solid (white to off-white powder) |
| Color | White to pink |
| Water Solubility | Soluble |
| Hygroscopic Nature | Water-absorbing |
| Thermal Stability | Stable under normal conditions |
| Storage Requirements | Cool, dry conditions |
| Incompatibilities | Oxidizing agents, heat, flames |
The molecular descriptors and computational identifiers for ammonium thymolphthalein monophosphate provide quantitative measures of its structural and physicochemical properties [1]. The compound contains 38 heavy atoms, reflecting its substantial molecular size and complexity [1]. The formal charge of the molecule is zero, indicating that the negative charges on the phosphate group are balanced by the positive charges of the ammonium counterions [1].
The hydrogen bonding characteristics show three hydrogen bond donor sites and seven hydrogen bond acceptor sites [1]. These values reflect the presence of hydroxyl groups on the phenolic rings and the phosphate oxygens, which contribute to the compound's solubility and potential for intermolecular interactions [1]. The topological polar surface area of 121 square angstroms indicates moderate polarity, consistent with the compound's aqueous solubility while maintaining some hydrophobic character from the aromatic ring systems [1].
The molecular complexity value of 828 reflects the intricate three-dimensional structure and the multiple functional groups present in the molecule [1]. This high complexity value is characteristic of pharmaceutical intermediates and biochemical reagents that require precise structural features for their intended applications [1] .
The compound's canonical SMILES notation is: CC1=CC(=C(C=C1C2(C3=CC=CC=C3C(=O)O2)C4=CC(=C(C=C4C)OP(=O)([O-])[O-])C(C)C)C(C)C)O.[NH4+].[NH4+] [1]. This notation provides a standardized way to represent the molecular structure in computational chemistry applications and database searches [1].
| Molecular Descriptor | Value |
|---|---|
| Heavy Atom Count | 38 |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 7 |
| Rotatable Bond Count | 5 |
| Topological Polar Surface Area | 121 Ų |
| Molecular Complexity | 828 |
| Formal Charge | 0 |
| Covalently-Bonded Units | 3 |
The spectroscopic characterization of ammonium thymolphthalein monophosphate involves multiple analytical techniques that provide complementary information about the molecular structure and purity [12]. Ultraviolet-visible spectroscopy plays a crucial role in the analytical applications of this compound, with characteristic absorption maxima at 440 nanometers and 445 nanometers used for monitoring enzymatic activity and pH-dependent color changes [12] .
Liquid chromatographic analysis with ultraviolet detection at 254 nanometers has been established as a standard method for purity assessment and quality control [12]. This technique has proven effective in distinguishing between acceptable and unacceptable lots of the compound, with chromatographic results correlating well with spectrophotometric measurements [12]. The chromatographic behavior provides information about the presence of impurities, particularly unreacted starting materials and degradation products [12].
Nuclear magnetic resonance spectroscopy, particularly proton nuclear magnetic resonance, provides detailed structural information about the aromatic and aliphatic regions of the molecule [7] [15]. The aromatic protons from the benzofuranone and phenolic ring systems appear in the characteristic aromatic region, while the isopropyl and methyl substituents contribute signals in the aliphatic region [7]. The integration ratios and coupling patterns help confirm the structural assignment and purity of the compound [7].
Phosphorus-31 nuclear magnetic resonance spectroscopy is particularly valuable for characterizing the phosphate moiety of the compound [15]. The phosphorus nucleus exhibits a characteristic chemical shift that reflects its chemical environment within the phosphate ester linkage [15]. Coupling between the phosphorus nucleus and nearby protons can provide additional structural information, although such coupling is often removed through decoupling techniques to simplify spectral interpretation [15].
| Spectroscopic Method | Application | Key Characteristics |
|---|---|---|
| UV-Vis Spectroscopy | Enzyme assays, pH indication | 440-445 nm absorption |
| Liquid Chromatography | Purity analysis | UV detection at 254 nm |
| ¹H NMR Spectroscopy | Structural characterization | Aromatic and aliphatic protons |
| ³¹P NMR Spectroscopy | Phosphate characterization | Single phosphorus signal |
| Mass Spectrometry | Molecular weight confirmation | m/z 544.6 molecular ion |
The chemical reactivity of ammonium thymolphthalein monophosphate is dominated by the phosphate ester linkage, which serves as the primary site for enzymatic and chemical transformations . Enzymatic hydrolysis by phosphatase enzymes represents the most significant reaction pathway, where acid or alkaline phosphatases cleave the phosphate ester bond to release thymolphthalein, inorganic phosphate, and ammonium ions . This enzymatic reaction forms the basis for the compound's use as a substrate in clinical diagnostic assays .
The pH-dependent behavior of the compound reflects the acid-base properties of both the phosphate group and the phenolic hydroxyl groups [14]. In acidic solutions, the compound remains predominantly in its protonated form, while basic conditions promote deprotonation of the phenolic groups, leading to the characteristic color change from colorless to blue [14] [21]. This pH-sensitive behavior is inherited from the parent thymolphthalein molecule, which exhibits a color transition in the pH range of 9.3 to 10.5 [22].
Thermal decomposition occurs at elevated temperatures, typically above 150 degrees Celsius, resulting in the formation of various decomposition products including carbon monoxide, nitrogen oxides, and phosphorus oxides [11]. This thermal instability necessitates careful temperature control during storage and handling to prevent degradation and maintain compound integrity [11].
The compound shows susceptibility to oxidation reactions in the presence of strong oxidizing agents [11] [17]. Organophosphate compounds, including ammonium thymolphthalein monophosphate, can undergo partial oxidation that may result in the release of toxic phosphorus oxides [17]. Additionally, the presence of strong reducing agents can lead to the formation of highly toxic and flammable phosphine gas [17].
Hydrolysis reactions under aqueous conditions, particularly at elevated temperatures, can lead to the breakdown of the phosphate ester linkage independently of enzymatic action . This non-enzymatic hydrolysis produces thymolphthalein and phosphoric acid derivatives, similar to the products formed during enzymatic hydrolysis but typically at much slower rates .
| Reaction Type | Conditions | Products/Effects |
|---|---|---|
| Enzymatic Hydrolysis | Phosphatase enzymes | Thymolphthalein + phosphate + ammonium |
| pH-Dependent Changes | pH 8.0-10.5 | Colorless to blue transition |
| Thermal Decomposition | Temperature >150°C | CO, nitrogen oxides, phosphorus oxides |
| Chemical Hydrolysis | Aqueous, elevated temperature | Thymolphthalein + phosphoric acid derivatives |
| Oxidation Reactions | Oxidizing agents | Oxidized phosphorus compounds |